[3-(Cyclohexyloxy)phenyl]methanamine hydrochloride
Overview
Description
[3-(Cyclohexyloxy)phenyl]methanamine hydrochloride: is an organic compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . It is a white to off-white powder that is soluble in water and other polar solvents. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Cyclohexyloxy)phenyl]methanamine hydrochloride typically involves the reaction of 3-(cyclohexyloxy)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Cyclohexyloxy)phenyl]methanamine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions where the amine group or the cyclohexyloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, [3-(Cyclohexyloxy)phenyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic synthesis reactions due to its reactivity .
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It serves as a model compound for understanding the behavior of similar amines in biological environments .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its interactions with biological targets and its potential as a drug candidate .
Industry: In the industrial sector, this compound is used in the production of various chemical products. It is also employed in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of [3-(Cyclohexyloxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
[3-(Cyclohexyloxy)phenyl]methanol: Similar in structure but with a hydroxyl group instead of an amine.
[3-(Cyclohexyloxy)phenyl]acetic acid: Contains a carboxylic acid group instead of an amine.
[3-(Cyclohexyloxy)phenyl]ethanamine: Similar structure with an ethyl group instead of a methylene group.
Uniqueness: [3-(Cyclohexyloxy)phenyl]methanamine hydrochloride is unique due to its specific combination of a cyclohexyloxy group and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
[3-(Cyclohexyloxy)phenyl]methanamine hydrochloride, with the chemical formula C13H20ClNO and CAS number 1311315-68-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a cyclohexyloxy group and an amine functional group. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for pharmacological studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's lipophilicity and molecular weight contribute to its ability to penetrate cell membranes, enhancing its antimicrobial efficacy.
Bacterial Strain | Activity |
---|---|
Staphylococcus aureus | Active |
Escherichia coli | Active |
Bacillus subtilis | Active |
This broad-spectrum activity suggests that the compound could serve as a lead for developing new antimicrobial agents.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound has been shown to inhibit apoptotic pathways in neuronal cells subjected to oxidative stress, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease.
In one study, the administration of the compound resulted in a significant reduction in markers of oxidative damage and apoptosis in cultured neurons exposed to harmful agents. The mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis.
The biological activity of this compound is believed to stem from its interaction with specific receptors and enzymes. Preliminary data suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation-related damage in tissues.
Enzyme Inhibition Studies
Inhibitory assays have indicated that the compound may target cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The inhibition of COX-2 has been particularly noted, suggesting potential applications in pain management and anti-inflammatory therapies.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial properties of various derivatives of phenylmethanamine compounds, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics.
Study 2: Neuroprotective Mechanisms
In another investigation reported by PubMed Central, researchers assessed the neuroprotective effects of this compound in animal models. The findings demonstrated that treatment with the compound significantly improved cognitive function and reduced neuroinflammation markers in subjects with induced neurodegenerative conditions.
Properties
IUPAC Name |
(3-cyclohexyloxyphenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12;/h4-5,8-9,12H,1-3,6-7,10,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIVBVQXSJMNSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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